8-Fluoro-6-methyl-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
8-fluoro-6-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-4-8-2-3-12-6-9(8)10(11)5-7/h4-5,12H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYDPQVIFXHLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CNCC2)C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often include heating the reaction mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-6-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Synthesis and Structural Modifications
The synthesis of 8-fluoro-6-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the transformation of 8-fluoro-3,4-dihydroisoquinoline through various chemical reactions. Notably, directed ortho-lithiation has been employed to create this compound from simpler precursors. This method allows for the introduction of different substituents at the nitrogen atom and positions on the aromatic ring, enhancing the compound's biological activity and pharmacological potential .
Key Synthetic Pathways:
- Directed ortho-lithiation : A reaction that allows for the selective introduction of functional groups at specific positions on the isoquinoline framework.
- Reduction and alkylation reactions : These transformations yield novel tetrahydroisoquinoline derivatives that can serve as building blocks for drug development .
Biological Properties
This compound exhibits a variety of biological activities that make it a candidate for further pharmacological exploration:
Anticancer Activity
Research indicates that derivatives of tetrahydroisoquinolines possess significant anticancer properties. For instance:
- Compounds derived from this compound have shown effectiveness against ovarian cancer cell lines (SKOV-3) with a GI50 value indicating moderate potency .
- Structural modifications can enhance selectivity and reduce toxicity in non-cancerous cells .
Neurological Applications
Tetrahydroisoquinolines have been investigated for their potential in treating neurological disorders:
- The compound's ability to modulate neurotransmitter levels suggests potential use in managing conditions like depression and anxiety .
- Studies have demonstrated that related compounds can reverse diabetic neuropathic symptoms in animal models by influencing serotonin and dopamine levels in the brain .
Case Studies and Research Findings
Several studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways within biological systems. The exact targets and pathways can vary depending on the specific application. For example, in the context of neurodegenerative diseases, it may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The methyl group at C6 in 8-Fluoro-6-methyl-THIQ distinguishes it from 8-Fluoro-2-methyl-THIQ (methyl at C2), which alters steric interactions and electronic effects .
- Electron-Withdrawing Groups : The 6-trifluoromethyl substituent in 6-(Trifluoromethyl)-THIQ HCl increases molecular weight (C₁₀H₁₀F₃N·HCl vs. C₁₀H₁₂FN) and may reduce blood-brain barrier penetration compared to the target compound .
- Chlorine and Aryl Substituents : Compounds like 2-(4-Fluoro-phenyl)-6-chloro-THIQ exhibit dual functionality at C2 and C6, enabling applications in receptor-targeted therapies .
Key Findings :
- Dopaminergic Effects: 8-Amino-THIQ derivatives (e.g., Nomifensine analogues) show potent dopamine reuptake inhibition, contrasting with the target compound’s role as a synthetic intermediate .
- Neurotoxicity : 1-Methyl-THIQ and related metabolites cross the blood-brain barrier efficiently, correlating with Parkinsonian pathology .
- Anticancer Activity : Substituents like sulfamoyloxy groups (e.g., STX3451) confer cell cycle arrest properties absent in simpler fluorinated THIQs .
Physicochemical Properties
- Lipophilicity: The 8-fluoro substituent in 8-Fluoro-6-methyl-THIQ enhances logP compared to non-fluorinated analogues, favoring CNS penetration .
- Solubility : Methyl groups at C6 improve solubility in organic solvents (e.g., THF, CH₂Cl₂) relative to bulkier substituents like trifluoromethyl .
- Stability : Fluorine at C8 reduces metabolic degradation via cytochrome P450 enzymes, a feature shared with 6-fluoro analogues .
Biological Activity
8-Fluoro-6-methyl-1,2,3,4-tetrahydroisoquinoline (8F6MTHIQ) is a fluorinated derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. The unique structural features of 8F6MTHIQ, including a fluorine atom at the 8th position and a methyl group at the 6th position, contribute to its potential therapeutic applications. This article reviews the biological activity of 8F6MTHIQ, focusing on its mechanisms of action, biochemical properties, and research findings.
- Molecular Formula : C10H12FN
- Molecular Weight : 165.21 g/mol
8F6MTHIQ interacts with various biological targets, influencing several biochemical pathways:
- Biogenic Amines Interaction : Similar to other THIQs, 8F6MTHIQ may interact with neurotransmitters and biogenic amines, potentially affecting mood and cognitive functions.
- Electrophilic Carbonyl Compounds : It is known to engage with electrophilic carbonyl compounds, which can modulate metabolic pathways related to alcohol metabolism.
- Neuroprotective Effects : Some THIQ derivatives exhibit neuroprotective properties, suggesting that 8F6MTHIQ may also provide neurorestorative effects through mechanisms such as antioxidant activity and modulation of neuronal signaling pathways .
Antimicrobial Activity
Research indicates that 8F6MTHIQ has potential antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
The compound's anticancer potential has been explored in several studies:
- Cell Proliferation Inhibition : In vitro assays demonstrated that 8F6MTHIQ can suppress cell proliferation in cancer cell lines. The IC50 values indicate its potency compared to standard chemotherapeutic agents .
- Mechanisms of Action : The anticancer effects may involve apoptosis induction and cell cycle arrest through modulation of specific signaling pathways associated with cancer progression .
Synthesis and Derivative Studies
The synthesis of 8F6MTHIQ has been achieved through various chemical transformations involving ortho-lithiation and subsequent reactions to yield derivatives with enhanced biological activities. These derivatives are being investigated for their potential as central nervous system drug candidates .
Comparative Studies
A comparative analysis with similar compounds highlights the unique biological profile of 8F6MTHIQ:
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| 6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline | Structure | Moderate Anticancer | Similar but less potent than 8F6MTHIQ |
| 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | Structure | Low Antimicrobial | Lacks methyl group; reduced activity |
| 6-Methyl-1,2,3,4-tetrahydroisoquinoline | Structure | Low Neuroprotective | No fluorine; less stable |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 8-Fluoro-6-methyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of substituted precursors, with fluorine and methyl groups introduced via directed lithiation or nucleophilic aromatic substitution. For example, describes a directed ortho-lithiation strategy for fluorinated isoquinolines, using THF as a solvent and organolithium reagents. Methyl groups may be introduced via alkylation (e.g., methyl iodide) under inert conditions. Key parameters include temperature control (0°C to reflux) and solvent selection (dichloromethane, acetonitrile) to avoid side reactions .
- Characterization : Post-synthesis purification via recrystallization or column chromatography is critical. Yield optimization requires monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .
Q. How do substituent positions (fluoro at C8, methyl at C6) affect the compound’s electronic properties and reactivity?
- Methodological Answer : Fluorine at C8 increases electronegativity, enhancing hydrogen-bonding potential and metabolic stability. The methyl group at C6 introduces steric hindrance, influencing regioselectivity in further derivatization. highlights that substitutions at the 6th and 7th positions modulate biological activity, suggesting similar positional effects for C8 and C6. Computational modeling (e.g., DFT calculations) can predict electronic effects, validated by NMR chemical shift analysis .
Q. What analytical techniques are recommended for characterizing purity and structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent integration and coupling patterns (e.g., splitting from fluorine at C8) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula, with mass accuracy <5 ppm .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C-F stretch at ~1100 cm) .
- HPLC with UV Detection : Quantifies purity (>95% required for pharmacological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the biological activity of fluorinated tetrahydroisoquinolines in existing literature?
- Methodological Answer : Contradictions often arise from variations in substitution patterns or assay conditions. For example, notes that minor positional changes (e.g., fluoro at C7 vs. C8) drastically alter receptor binding. To address discrepancies:
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for GPCR studies) and control for solvent effects (e.g., DMSO concentration).
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methyl with ethyl at C6) and compare IC values .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (avoiding non-peer-reviewed sources like BenchChem) .
Q. What strategies optimize the synthesis of 8-Fluoro-6-methyl derivatives under moisture-sensitive conditions?
- Methodological Answer :
- Inert Atmosphere : Use Schlenk lines or gloveboxes for lithiation steps to prevent hydrolysis .
- Drying Agents : Molecular sieves (3Å) in reaction mixtures reduce water content.
- Low-Temperature Techniques : Quench reactions at -78°C to minimize side products. highlights successful alkylation at 0°C using NaBH in methanol .
Q. How can computational tools predict the pharmacokinetic profile of this compound?
- Methodological Answer :
- ADMET Prediction : Software like SwissADME estimates permeability (LogP), bioavailability, and cytochrome P450 interactions. Fluorine’s electronegativity improves blood-brain barrier penetration, as seen in CNS-targeting analogues .
- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., dopamine receptors), guided by crystallographic data from similar isoquinolines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
